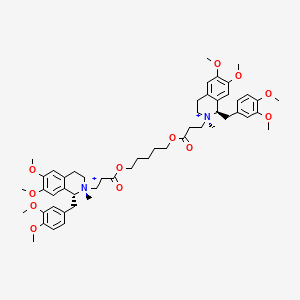
Cisatracurium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cisatracurium is a diester that is the (1R,1'R,2R,2'R)-diastereoisomer of atracurium, a quaternary ammonium ion consisting of pentane-1,5-diol with both hydroxy functions bearing 3-[1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-2-methyl-3,4-dihydroisoquinolinium-2(1H)-yl]propanoyl groups. The active species in the skeletal muscle relaxant cisatracurium besylate. It has a role as a muscle relaxant and a nicotinic antagonist. It is a diester and a quaternary ammonium ion.
CISATRACURIUM, also known as Cisatracurium besilate or Nimbex, is classified as a member of the Benzylisoquinolines. Benzylisoquinolines are organic compounds containing an isoquinoline to which a benzyl group is attached. CISATRACURIUM is considered to be practically insoluble (in water) and basic. Cisatracurium is a Nondepolarizing Neuromuscular Blocker. The physiologic effect of cisatracurium is by means of Neuromuscular Nondepolarizing Blockade.
Cisatracurium is a nondepolarizing skeletal muscle relaxant for intravenous administration. Cisatracurium acts on cholinergic receptors, blocking neuromuscular transmission. This action is antagonized by acetylcholinesterase inhibitors such as neostigmine. The neuromuscular block produced by cisatracurium besylate is readily antagonized by anticholinesterase agents once recovery has started. As with other nondepolarizing neuromuscular blocking agents, the more profound the neuromuscular block at the time of reversal, the longer the time required for recovery of neuromuscular function. Compared to other neuromuscular blocking agents, it is intermediate in its onset and duration of action.
Wissenschaftliche Forschungsanwendungen
Cisatracurium in Critical Care
Cisatracurium is prevalently used as a neuromuscular blocking agent in intensive care units. Developed primarily for anesthetic purposes, it aims to address challenges associated with previous agents like histamine release and laudanosine accumulation. Being more potent than atracurium, it is administered in smaller quantities and results in less laudanosine in the plasma. Cisatracurium has demonstrated favorable outcomes in various critical care settings, including acute respiratory distress syndrome (ARDS), therapeutic hypothermia, and traumatic brain injury. However, its higher cost and some safety concerns regarding adverse events remain points of discussion (Szakmany & Woodhouse, 2015).
Cisatracurium and Cell Apoptosis
Studies reveal that cisatracurium induces apoptosis in human umbilical vein endothelial cells. It appears to initiate programmed cell death at concentrations found in human plasma after single-bolus injections. The apoptosis pathway is believed to be influenced by oxidative stress caused by acrylate esters, breakdown products of cisatracurium (Rieder et al., 2005).
Altered Pharmacokinetics in Specific Patient Populations
Cisatracurium's pharmacokinetics and pharmacodynamics are significantly altered in patients with congenital heart defects like ventricular and atrial septal defects. These conditions notably reduce the rate of cisatracurium distribution, influencing the onset time and effectiveness of the drug (Wu et al., 2016).
Cisatracurium in Oncological Research
Cisatracurium has shown potential antitumor effects, notably in ovarian cancer cells. It inhibits cell progression by upregulating tumor suppressor genes like p53 and affecting long intergenic noncoding RNA p21 (lincRNA-p21). This suggests a new research avenue for using cisatracurium in cancer treatment (Zhu et al., 2021).
Autophagic Cell Death and Cisatracurium
Cisatracurium besylate is reported to activate autophagic cell death and cell apoptosis pathways, contributing to cell injury. This effect was observed in various cell types, indicating a broader impact of the drug beyond its primary use as a muscle relaxant (Zhuang et al., 2016).
Eigenschaften
CAS-Nummer |
96946-41-7 |
|---|---|
Molekularformel |
C53H72N2O12+2 |
Molekulargewicht |
929.1 g/mol |
IUPAC-Name |
5-[3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12/c1-54(22-18-38-32-48(62-7)50(64-9)34-40(38)42(54)28-36-14-16-44(58-3)46(30-36)60-5)24-20-52(56)66-26-12-11-13-27-67-53(57)21-25-55(2)23-19-39-33-49(63-8)51(65-10)35-41(39)43(55)29-37-15-17-45(59-4)47(31-37)61-6/h14-17,30-35,42-43H,11-13,18-29H2,1-10H3/q+2/t42-,43-,54-,55-/m1/s1 |
InChI-Schlüssel |
YXSLJKQTIDHPOT-LJCJQEJUSA-N |
Isomerische SMILES |
C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N@+]4(CCC5=CC(=C(C=C5[C@H]4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Kanonische SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CCC5=CC(=C(C=C5C4CC6=CC(=C(C=C6)OC)OC)OC)OC)C |
Andere CAS-Nummern |
96946-41-7 |
Synonyme |
51W89 cisatracurium cisatracurium besilate cisatracurium besylate Nimbex |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



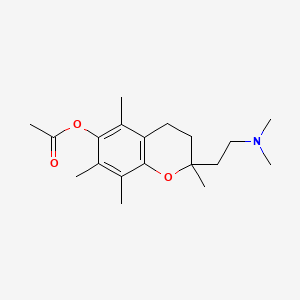
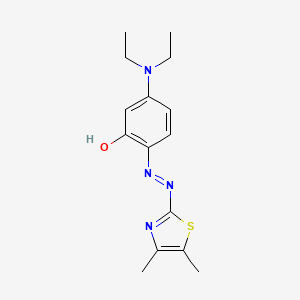
![[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-[(3-hydroxy-2-tetradecyloctadecanoyl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]methyl 3-hydroxy-2-tetradecyloctadecanoate](/img/structure/B1209337.png)
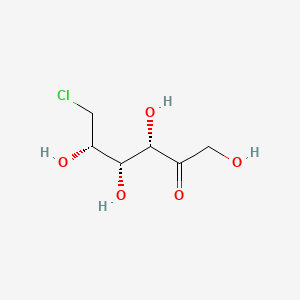

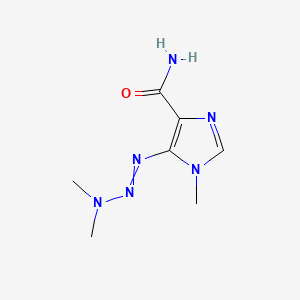

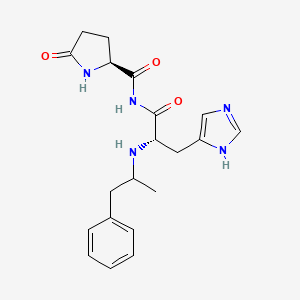

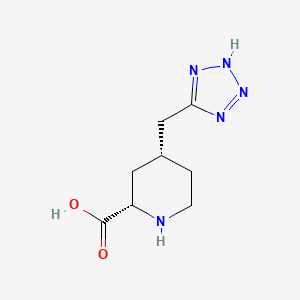
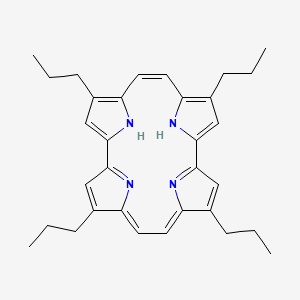
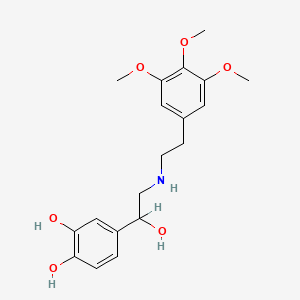
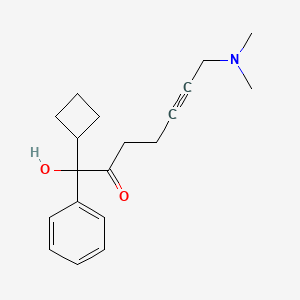
![(-)-Methyl 4-[2-(2-hydroxy-3-phenoxypropylamino)ethoxy]phenoxyacetate](/img/structure/B1209358.png)